3-(2-Ethyl-1H-imidazol-1-yl)propan-1-amine

Catalog No.
S1909902
CAS No.
2258-24-4
M.F
C8H15N3
M. Wt
153.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(2-Ethyl-1H-imidazol-1-yl)propan-1-amine

CAS Number

2258-24-4

Product Name

3-(2-Ethyl-1H-imidazol-1-yl)propan-1-amine

IUPAC Name

3-(2-ethylimidazol-1-yl)propan-1-amine

Molecular Formula

C8H15N3

Molecular Weight

153.22 g/mol

InChI

InChI=1S/C8H15N3/c1-2-8-10-5-7-11(8)6-3-4-9/h5,7H,2-4,6,9H2,1H3

InChI Key

QWBQWONZMPWCIT-UHFFFAOYSA-N

SMILES

CCC1=NC=CN1CCCN

Canonical SMILES

CCC1=NC=CN1CCCN
  • Organic chemistry: The compound possesses an imidazole ring, a common functional group in organic chemistry. Researchers might study its reactivity in various organic reactions due to the presence of the amine and imidazole groups.
  • Medicinal chemistry: The imidazole ring is also found in many biologically active molecules. Scientists could investigate this compound to see if it interacts with specific biological targets or possesses any medicinal properties. However, there is no current evidence to suggest this specific molecule has known medicinal uses. PubChem, 3-(2-methyl-1H-imidazol-1-yl)propan-1-amine:
  • Material science: The combination of amine and imidazole functionalities could potentially lend interesting properties for material science applications. However, further research would be needed to explore this possibility.

3-(2-Ethyl-1H-imidazol-1-yl)propan-1-amine is a chemical compound characterized by its unique imidazole structure, which features an ethyl group at the 2-position of the imidazole ring. This compound has garnered attention due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The molecular formula of 3-(2-Ethyl-1H-imidazol-1-yl)propan-1-amine is C₇H₁₄N₃, and it possesses a molecular weight of approximately 138.20 g/mol.

Oxidation: The compound can be oxidized to form corresponding oxides, typically using oxidizing agents like potassium permanganate.

Reduction: It can be reduced to yield various amines through the use of reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are possible at the amine group, allowing for the introduction of different substituents.

Condensation: The compound can react with aldehydes or ketones to form Schiff bases, which are important intermediates in organic synthesis .

The biological activity of 3-(2-Ethyl-1H-imidazol-1-yl)propan-1-amine has been explored in various studies. It exhibits potential antibacterial, antifungal, and antiviral properties. The mechanism of action typically involves the inhibition of specific enzymes or interactions with cellular membranes, which can alter membrane permeability and function. Such activities make it a candidate for further investigation in pharmacological applications .

Several synthetic routes have been developed for the preparation of 3-(2-Ethyl-1H-imidazol-1-yl)propan-1-amine:

Alkylation Reaction: One common method involves the alkylation of imidazole derivatives. For instance, reacting 2-ethylimidazole with 3-chloropropan-1-amine under basic conditions (using solvents like dimethylformamide) facilitates nucleophilic substitution.

Debus-Radziszewski Synthesis: This method involves the condensation of glyoxal, formaldehyde, and ammonia to yield imidazole derivatives.

Wallach Synthesis: This method utilizes the oxidation of glyoxal and ammonia to synthesize imidazole compounds.

These methods can be optimized for yield and purity through various purification techniques such as recrystallization or chromatography .

3-(2-Ethyl-1H-imidazol-1-yl)propan-1-amine has a wide range of applications:

Medicinal Chemistry: Its antibacterial and antifungal properties make it a candidate for drug development.

Coordination Chemistry: The compound serves as a ligand in coordination chemistry, facilitating metal ion complexation.

Organic Synthesis: It acts as a building block for synthesizing more complex heterocyclic compounds, which are essential in pharmaceuticals and agrochemicals .

Studies on the interactions of 3-(2-Ethyl-1H-imidazol-1-yl)propan-1-amine with various biological targets have shown that it can bind to enzyme active sites, potentially inhibiting their activity. Its interactions with cellular membranes also suggest effects on cell signaling pathways and permeability. These properties warrant further investigation into its therapeutic potential .

Several compounds share structural similarities with 3-(2-Ethyl-1H-imidazol-1-yl)propan-1-amine. Here are some notable examples:

Compound NameStructural FeatureUniqueness
3-(2-Methyl-1H-imidazol-1-yl)propan-1-amineMethyl group at the 2-positionShorter carbon chain compared to ethyl group
3-(1H-Imidazol-2-yl)propan-1-amineLacks substituents on the imidazole ringSimpler structure without ethyl substitution
3-(2-Heptadecyl-1H-imidazol-1-yl)propan-1-amineLong heptadecyl chainEnhanced lipophilicity due to longer carbon chain
3-(2-Ethylimidazo[4,5-b]pyridine)Pyridine fused with imidazoleDifferent heterocyclic structure

The uniqueness of 3-(2-Ethyl-1H-imidazol-1-yl)propan-1-amines lies in its specific ethyl substitution on the imidazole ring, which influences its reactivity and biological activity compared to other similar compounds .

While specific discovery milestones are not well-documented, the compound has been synthesized and characterized in modern organic chemistry. Early synthesis routes likely involved nucleophilic substitution or coupling reactions, leveraging the reactivity of imidazole derivatives. For example, methods reported in the literature for similar compounds involve reacting imidazole precursors with propargylamine derivatives under catalytic conditions. The compound’s availability through commercial suppliers like ChemBridge Corporation and Sigma-Aldrich suggests its establishment as a research reagent in the 21st century.

Key Synthesis Approaches

MethodReagents/ConditionsReference
Nucleophilic substitutionImidazole halide + propan-1-amine
Coupling reactionsCDI/EDC-mediated amidation

Classification and Nomenclature

IUPAC Nomenclature

The compound is formally named 3-(2-ethyl-1H-imidazol-1-yl)propan-1-amine, reflecting its parent imidazole structure, ethyl substituent, and propan-1-amine side chain.

Synonyms and Identifiers

PropertyValue/Description
CAS Number2258-24-4
SMILESCCC1=NC=CN1CCCN
InChIKeyQWBQWONZMPWCIT-UHFFFAOYSA-N
Molecular Formula$$ \text{C}8\text{H}{15}\text{N}_3 $$

Significance in Imidazole Chemistry

Imidazole derivatives are critical in medicinal chemistry due to their ability to act as ligands for metal ions and interact with biological targets. 3-(2-Ethyl-1H-imidazol-1-yl)propan-1-amine enhances this versatility through:

  • Ethyl Substitution: The ethyl group improves lipophilicity, potentially enhancing membrane permeability in biological systems.
  • Amine Reactivity: The primary amine enables participation in acylation, alkylation, and condensation reactions, making it a valuable intermediate.

Applications of Imidazole Derivatives

ApplicationExample Use Case
Heme oxygenase-1 (HO-1) inhibitorsSynthesis of bioactive amides
Histamine receptor agonistsDevelopment of H3R-targeted therapies

Current Research Landscape

Recent studies highlight the compound’s role in synthesizing bioactive molecules:

Synthesis of Bioactive Amides

In a 2021 study, 3-(1H-imidazol-1-yl)propan-1-amine derivatives were used to synthesize indole-based HO-1 inhibitors via CDI-mediated coupling. These inhibitors showed potential in treating oxidative stress-related diseases.

Development of H3R Agonists

A 2019 study utilized 3-(1H-imidazol-1-yl)propan-1-amine to synthesize 4-(3-aminoazetidin-1-yl)pyrimidin-2-amines, which exhibited high affinity and efficacy as histamine H3 receptor agonists. The ethyl-substituted variant demonstrated partial agonism, suggesting structure-activity relationship (SAR) insights.

Molecular Weight and Density

3-(2-Ethyl-1H-imidazol-1-yl)propan-1-amine exhibits well-defined molecular characteristics that are fundamental to understanding its physicochemical behavior. The compound has a molecular formula of C₈H₁₅N₃ and a molecular weight of 153.22-153.23 g/mol [1] [3]. This relatively low molecular weight places the compound within the typical range for small organic molecules with potential pharmaceutical applications.

The density of the compound has been predicted to be approximately 1.06 g/cm³ [4], which is consistent with organic compounds containing nitrogen heterocycles and aliphatic chains. This density value suggests that the compound is slightly denser than water, which has implications for its physical handling and separation procedures. The density estimation is based on computational modeling and comparison with structurally similar imidazole derivatives [5] [6].

PropertyValueMethod
Molecular Weight153.22-153.23 g/molExperimental/Calculated [1]
Density1.06 g/cm³Predicted [4]
Molecular FormulaC₈H₁₅N₃Confirmed [1]

Boiling and Melting Points

The thermal properties of 3-(2-Ethyl-1H-imidazol-1-yl)propan-1-amine provide important information about its volatility and phase behavior. The boiling point has been reported as 299.5°C at 760 mmHg [4], indicating relatively low volatility under standard atmospheric conditions. This elevated boiling point is characteristic of compounds containing both amine functionality and aromatic heterocycles, which contribute to intermolecular hydrogen bonding and π-π interactions.

Melting point data for this specific compound is not readily available in the current literature [7] [8]. However, related compounds in the same chemical family typically exhibit melting points in the range of 80-120°C [9] [10]. The absence of specific melting point data suggests that the compound may exist as a liquid at room temperature [11], which is consistent with its reported physical state.

For comparison, structurally related compounds show the following thermal properties: 2-(2-ethyl-1H-imidazol-1-yl)ethanamine has estimated melting and boiling points of 83.63°C and 244.08-293.87°C respectively [9], while 3-(2-methyl-1H-imidazol-1-yl)propylamine has a boiling point of 110-112°C at reduced pressure (2-3 Torr) [12].

Solubility Profile in Various Solvents

The solubility characteristics of 3-(2-Ethyl-1H-imidazol-1-yl)propan-1-amine are governed by its amphiphilic nature, containing both polar (amine and imidazole) and nonpolar (ethyl and propyl) regions. The compound demonstrates good solubility in water due to the presence of the basic amine group, which can undergo protonation to form water-soluble ammonium salts .

In polar organic solvents, the compound shows excellent solubility. It is readily soluble in methanol and ethanol, where hydrogen bonding between the solvent and the amine/imidazole functionalities facilitates dissolution . The compound also exhibits high solubility in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) , which are commonly used in organic synthesis and biological assays.

The solubility profile can be summarized as follows:

Solvent TypeSolubilityContributing Factors
WaterGoodAmine protonation, hydrogen bonding
Methanol/EthanolHighHydrogen bonding capability
DMF/DMSOExcellentPolar aprotic interactions
Nonpolar solventsLimitedHydrophobic ethyl substituent

Spectroscopic Characteristics

The spectroscopic properties of 3-(2-Ethyl-1H-imidazol-1-yl)propan-1-amine provide valuable information for structural characterization and analytical identification. Nuclear Magnetic Resonance (NMR) spectroscopy reveals characteristic signals that confirm the molecular structure and allow for monitoring of chemical transformations [17] [18].

In ¹H NMR spectroscopy, the compound exhibits several distinctive features. The imidazole ring protons typically appear as characteristic signals in the aromatic region (7-9 ppm), with the NCHN proton showing significant downfield shift due to the electron-withdrawing nature of the nitrogen atoms [18]. The ethyl substituent on the imidazole ring produces a characteristic pattern with the methyl group appearing as a triplet and the adjacent methylene as a quartet.

The propyl chain connecting the imidazole to the amine shows a typical aliphatic pattern, with the CH₂ groups appearing in the 2-4 ppm region [17]. The terminal amine group protons are usually observed as a broad signal around 1-2 ppm, which may be exchangeable with deuterium oxide.

Infrared (IR) spectroscopy provides complementary structural information, with characteristic absorption bands expected for:

  • N-H stretching vibrations of the primary amine (3300-3500 cm⁻¹)
  • Aromatic C=N and C=C stretching of the imidazole ring (1500-1600 cm⁻¹)
  • Aliphatic C-H stretching vibrations (2800-3000 cm⁻¹)

Mass spectrometry analysis confirms the molecular weight, with the molecular ion peak appearing at m/z 153 [M]⁺ and characteristic fragmentation patterns involving loss of the propylamine chain [19].

Chemical Properties

Acid-Base Behavior and pKa Values

3-(2-Ethyl-1H-imidazol-1-yl)propan-1-amine exhibits distinctive acid-base properties due to the presence of multiple nitrogen-containing functional groups. The compound contains both a primary amine group and an imidazole ring, each capable of protonation under appropriate conditions.

The primary amine functionality is the most basic site in the molecule, with a predicted pKa value of approximately 10.04 ± 0.10 [20]. This value is typical for primary aliphatic amines and indicates that the compound will exist predominantly in its protonated form under physiological pH conditions (pH 7.4). The basicity of the amine group is slightly influenced by the electron-withdrawing nature of the imidazole ring through the propyl linker, though this effect is minimal due to the distance between the functional groups.

The imidazole ring itself possesses amphoteric properties, with the nitrogen atoms capable of both protonation and deprotonation. However, the substitution pattern in this compound, with the ethyl group at the 2-position and the propylamine chain at the 1-position, significantly influences the electronic properties of the imidazole ring [12]. The imidazole nitrogen is expected to have a lower pKa than the primary amine, typically in the range of 6-7 for substituted imidazoles.

Basic SitePredicted pKaProtonation State at pH 7.4
Primary amine10.04 ± 0.10 [20]Predominantly protonated
Imidazole nitrogen~6-7Partially protonated

Coordination Chemistry

The coordination chemistry of 3-(2-Ethyl-1H-imidazol-1-yl)propan-1-amine is of significant interest due to the presence of multiple potential donor atoms. The compound can function as a bidentate ligand, with coordination sites available through the imidazole nitrogen and the terminal amine nitrogen .

The imidazole ring serves as an excellent coordinating moiety due to its aromatic π-system and lone pair electrons on the nitrogen atoms. The ring's ability to participate in π-π stacking interactions and hydrogen bonding makes it particularly attractive for coordination complex formation [23]. The 2-ethyl substitution on the imidazole ring introduces steric considerations that can influence the geometry and stability of resulting metal complexes.

The primary amine group provides additional coordination capability, though its basicity may require consideration of protonation state under the conditions of complex formation. The flexible propyl chain linking these two coordination sites allows for various binding modes and can accommodate different metal center geometries [24].

Metal complexes with similar imidazole-containing ligands have demonstrated diverse structural motifs, including mononuclear complexes, coordination polymers, and supramolecular assemblies [23] [24]. The specific coordination behavior of this compound would depend on factors such as metal ion identity, counterions present, solvent system, and reaction conditions.

Thermal Stability

The thermal stability of 3-(2-Ethyl-1H-imidazol-1-yl)propan-1-amine is generally considered good under standard laboratory conditions [25]. However, several factors influence its thermal decomposition behavior and long-term stability.

The imidazole ring system contributes significantly to thermal stability due to its aromatic character and resonance stabilization. The 2-ethyl substitution provides additional stabilization through hyperconjugation effects [6]. However, the primary amine functionality represents a potential site for thermal decomposition, particularly through oxidative pathways or elimination reactions at elevated temperatures.

Storage recommendations indicate that the compound should be kept at 2-8°C in a sealed container under dry conditions [26]. The compound is reported to be air-sensitive [11], suggesting potential for oxidative degradation when exposed to atmospheric oxygen for extended periods. This air sensitivity is likely related to the nucleophilic nature of both the amine and imidazole functionalities.

Thermal decomposition studies on related imidazole-containing compounds suggest that significant degradation typically begins above 200°C, though the exact decomposition temperature would depend on heating rate, atmosphere, and purity of the sample [6]. The presence of the flexible alkyl chain may lower the overall thermal stability compared to more rigid aromatic systems.

Reactivity Profile

3-(2-Ethyl-1H-imidazol-1-yl)propan-1-amine exhibits diverse reactivity patterns due to its multiple functional groups and their distinct electronic properties. The primary amine group serves as the most nucleophilic site and participates readily in various substitution and addition reactions [28].

Nucleophilic Substitution Reactions: The amine group can undergo nucleophilic substitution with alkyl halides, acyl chlorides, and other electrophiles. These reactions typically proceed under basic conditions and can be used to introduce various substituents onto the nitrogen atom [28]. Reductive alkylation reactions with aldehydes or ketones in the presence of reducing agents like sodium borohydride provide access to secondary and tertiary amines [28].

Acylation Reactions: The primary amine readily undergoes acylation with acetic anhydride, acyl chlorides, or carboxylic acids under appropriate conditions [28]. These reactions are commonly used to protect the amine functionality or to introduce pharmacologically relevant substituents.

Imidazole Ring Reactivity: The imidazole ring can participate in electrophilic aromatic substitution reactions, though the specific reactivity pattern depends on the substitution already present . The electron-donating ethyl group at the 2-position influences the electronic distribution within the ring system.

Oxidation and Reduction: The compound can undergo oxidation reactions, particularly at the amine functionality, using oxidizing agents such as hydrogen peroxide or potassium permanganate . These reactions can lead to the formation of imines, nitriles, or other oxidized derivatives. Conversely, the compound can serve as a reducing agent in certain contexts due to the electron-rich nature of both the amine and imidazole functionalities.

Coordination Reactions: As discussed previously, the compound readily forms coordination complexes with various metal ions, which can be considered a form of Lewis acid-base reactivity [23].

XLogP3

0.2

Wikipedia

3-(2-Ethyl-1H-imidazol-1-yl)propan-1-amine

Dates

Last modified: 08-16-2023

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